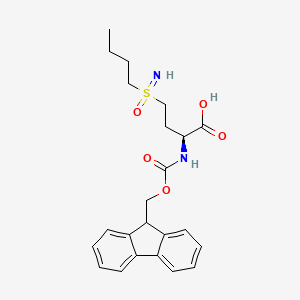

Fmoc-l-buthioninesulfoximine

Beschreibung

BSO is a sulfoximine derivative known for its role as a potent inhibitor of γ-glutamylcysteine synthetase (γ-GCS), a key enzyme in glutathione biosynthesis . Its molecular formula is C₈H₁₈N₂O₃S, with a molecular weight of approximately 222.31 g/mol (calculated from empirical data) . BSO is widely used in research to deplete intracellular glutathione, enabling studies on oxidative stress and chemotherapeutic resistance .

Safety protocols for BSO emphasize avoiding skin/eye contact, ensuring ventilation, and using personal protective equipment (PPE) during handling .

Eigenschaften

Molekularformel |

C23H28N2O5S |

|---|---|

Molekulargewicht |

444.5 g/mol |

IUPAC-Name |

(2S)-4-(butylsulfonimidoyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C23H28N2O5S/c1-2-3-13-31(24,29)14-12-21(22(26)27)25-23(28)30-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21,24H,2-3,12-15H2,1H3,(H,25,28)(H,26,27)/t21-,31?/m0/s1 |

InChI-Schlüssel |

CXROORFJJGVDFQ-FEAGIOCNSA-N |

Isomerische SMILES |

CCCCS(=N)(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Kanonische SMILES |

CCCCS(=N)(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-l-buthioninesulfoximine typically involves the protection of the amino group of l-buthionine sulfoximine with a fluorenylmethyloxycarbonyl (Fmoc) group. This process is carried out under specific reaction conditions to ensure the stability and purity of the final product . The reaction conditions often include the use of organic solvents and controlled temperatures to facilitate the protection reaction.

Industrial Production Methods: Industrial production methods for Fmoc-l-buthioninesulfoximine are similar to laboratory-scale synthesis but are scaled up to meet commercial demands. These methods involve the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions: Fmoc-l-buthioninesulfoximine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different research applications .

Common Reagents and Conditions: Common reagents used in the reactions of Fmoc-l-buthioninesulfoximine include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific pH levels, temperatures, and solvents to achieve the desired chemical transformations .

Major Products Formed: The major products formed from the reactions of Fmoc-l-buthioninesulfoximine depend on the type of reaction and the reagents used. For example, oxidation reactions may produce sulfoxides, while reduction reactions may yield sulfides .

Wissenschaftliche Forschungsanwendungen

Fmoc-l-buthioninesulfoximine has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is employed in studies involving enzyme inhibition and protein modification . In medicine, Fmoc-l-buthioninesulfoximine is investigated for its potential role in cancer therapy due to its ability to sensitize cancer cells to chemotherapeutic agents . Additionally, it is used in the industry for the development of novel drug delivery systems and materials .

Wirkmechanismus

The mechanism of action of Fmoc-l-buthioninesulfoximine involves the inhibition of γ-glutamylcysteine synthetase, leading to a decrease in glutathione levels within cells . This inhibition results in increased oxidative stress and apoptosis in cancer cells, making it a potential adjuvant in cancer therapy . The molecular targets and pathways involved include the glutathione biosynthesis pathway and the regulation of reactive oxygen species (ROS) levels .

Vergleich Mit ähnlichen Verbindungen

L-Methionine Sulfoximine

L-Methionine sulfoximine (MSO), another sulfoximine, shares structural similarities with BSO but differs in biological targets. MSO inhibits glutamine synthetase instead of γ-GCS, disrupting nitrogen metabolism .

| Parameter | L-Buthionine-(S,R)-sulfoximine (BSO) | L-Methionine Sulfoximine (MSO) |

|---|---|---|

| Molecular Formula | C₈H₁₈N₂O₃S | C₅H₁₂N₂O₃S |

| Molecular Weight | 222.31 g/mol | 180.22 g/mol |

| CAS Number | 5072-26-4 | 15985-39-4 |

| Primary Target | γ-Glutamylcysteine synthetase | Glutamine synthetase |

| Research Application | Glutathione depletion studies | Neurotoxicity models |

MSO’s smaller molecular size (C₅ backbone vs. BSO’s C₈) reduces its utility in glutathione-related studies but enhances specificity for glutamine metabolism pathways .

Comparison with Fmoc-Protected Amino Acids

Fmoc-L-Bip-OH

N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-biphenylalanine (Fmoc-L-Bip-OH) is an Fmoc-protected amino acid used in peptide synthesis. Unlike BSO, it lacks sulfoximine functionality but features a biphenylalanine side chain.

Fmoc-L-Bip-OH’s bulkier structure and aromatic side chain make it ideal for constructing hydrophobic peptide regions, contrasting with BSO’s enzyme-inhibitory role .

Fmoc-L-Methionine Sulfoxide

Fmoc-L-methionine sulfoxide (CAS 76265-70-8) is an oxidized methionine derivative with an Fmoc group. Unlike sulfoximines, its sulfur is oxidized to a sulfoxide (S=O) rather than a sulfoximine (S=NH).

Fmoc-L-methionine sulfoxide is critical in analyzing methionine oxidation in peptides, whereas BSO’s sulfoximine group directly interferes with enzymatic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.